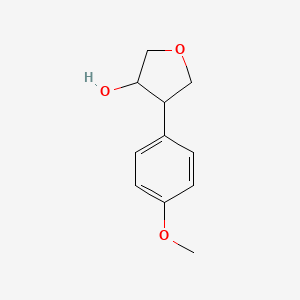![molecular formula C14H20N2 B11787250 (4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2-ベンジルオクタヒドロシクロペンタ[C]ピロール-4-アミンは、複素環式アミン類に属する複雑な有機化合物です。この化合物は、窒素原子にベンジル基が結合した、シクロペンタン環とピロリジン環が縮合したユニークな構造を特徴としています。化合物の立体化学は(4S)配置によって指定されており、キラル中心周りの置換基の空間配置を示しています。
準備方法
合成経路と反応条件
(4S)-2-ベンジルオクタヒドロシクロペンタ[C]ピロール-4-アミンは通常、多段階の有機反応によって合成されます。一般的な合成経路の1つは、シクロペンタン環の調製から始まり、環化反応によってピロリジン環を導入することです。次に、求核置換反応によってベンジル基が導入されます。所望の(4S)配置を確保するために、キラル触媒またはキラルな出発物質を使用して立体化学を制御します。
工業的生産方法
工業的な設定では、(4S)-2-ベンジルオクタヒドロシクロペンタ[C]ピロール-4-アミンの生産は、大規模なバッチまたは連続フロープロセスを含む場合があります。自動化された反応器と温度、圧力、pHなどの反応条件の正確な制御により、最終生成物の高い収率と純度が保証されます。クロマトグラフィーや結晶化などの高度な精製技術は、反応混合物から化合物を分離するために使用されます。
化学反応の分析
反応の種類
(4S)-2-ベンジルオクタヒドロシクロペンタ[C]ピロール-4-アミンは、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: 還元反応は、化合物を対応するアルコールまたはアミンに変換できます。
置換: 求核置換反応は、ベンジル基または窒素原子にさまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性または酸性条件下で置換反応に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はベンジルケトンを生成する可能性があり、還元はベンジルアルコールを生成する可能性があります。置換反応は、ベンジル部分に異なる官能基が結合したさまざまな誘導体をもたらす可能性があります。
科学研究における用途
(4S)-2-ベンジルオクタヒドロシクロペンタ[C]ピロール-4-アミンは、科学研究において幅広い用途があります。
化学: これは、より複雑な有機分子の合成における構成要素として、および不斉合成におけるキラルリガンドとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 新しい薬剤の開発における医薬品中間体としての可能性を探るために研究が進められています。
工業: これは、特殊化学品の生産や、農薬や材料の合成における前駆体として使用されます。
科学的研究の応用
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and materials.
作用機序
(4S)-2-ベンジルオクタヒドロシクロペンタ[C]ピロール-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物は、これらの標的に結合して、その活性を調節し、一連の生化学的イベントを引き起こす可能性があります。正確な経路と分子標的は、特定の用途や研究されている生物系によって異なります。
類似化合物の比較
類似化合物
ピロリジン誘導体: 2-ピロリジノンやN-ベンジルピロリジンなど、類似のピロリジン環構造を持つ化合物。
シクロペンタン誘導体: シクロペンタミンやシクロペンタノンなど、シクロペンタン環構造を共有する化合物。
ベンジルアミン: ベンジルアミンやN-メチルベンジルアミンなど、窒素原子にベンジル基が結合した化合物。
独自性
(4S)-2-ベンジルオクタヒドロシクロペンタ[C]ピロール-4-アミンは、その特定の(4S)立体化学と、シクロペンタン環とピロリジン環をベンジル基と組み合わせたためにユニークです。このユニークな構造は、さまざまな研究や工業的な用途において貴重な、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as 2-pyrrolidinone and N-benzylpyrrolidine.
Cyclopentane derivatives: Compounds like cyclopentamine and cyclopentanone, which share the cyclopentane ring structure.
Benzylamines: Compounds such as benzylamine and N-methylbenzylamine, which feature the benzyl group attached to the nitrogen atom.
Uniqueness
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is unique due to its specific (4S) stereochemistry and the combination of the cyclopentane and pyrrolidine rings with a benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
(4S)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13?,14-/m0/s1 |
InChIキー |
AZKBNPLDOBTBBR-RUXDESIVSA-N |
異性体SMILES |
C1CC2CN(CC2[C@H]1N)CC3=CC=CC=C3 |
正規SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)









![Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride](/img/structure/B11787240.png)

